molecular formula C17H19F2N5O3S B6530766 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-35-0

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530766
CAS No.: 946225-35-0
M. Wt: 411.4 g/mol
InChI Key: UTSYSJSMJFAARU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of difluoro groups on the benzene ring, a sulfonyl group linked to a piperazine ring, and a pyrimidine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures have been found to interact with multiple receptors . The pyrimidine ring and piperazine moiety in its structure suggest potential interactions with enzymes and proteins.

Cellular Effects

Related compounds have shown a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is not well-defined. It is known that similar compounds can bind to multiple receptors, suggesting potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may have long-term effects on cellular function .

Metabolic Pathways

It is known that similar compounds undergo metabolism involving hydroxylation at the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4-difluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the sulfonyl intermediate with 1-(2-aminoethyl)piperazine.

    Incorporation of the Pyrimidine Moiety: Finally, the pyrimidine moiety is introduced through a nucleophilic substitution reaction involving 2-chloropyrimidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or the pyrimidine ring, using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives or modified pyrimidine rings.

    Substitution: Introduction of various nucleophiles onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
  • 3,4-difluoro-N-(2-{[4-(pyrimidin-4-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Uniqueness

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to the specific positioning of the difluoro groups and the combination of the sulfonyl and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, differentiating it from other

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O3S/c18-14-3-2-13(12-15(14)19)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSYSJSMJFAARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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